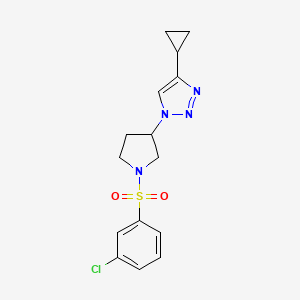
1-(1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Triazoles are known for their diverse biological activities.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A new class of sulfone-linked bis heterocycles, which could include structures similar to the specified compound, has been synthesized and tested for antimicrobial activity and cytotoxicity. Chloro-substituted compounds have shown comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa, and one compound exhibited antifungal activity comparable to ketoconazole against Penicillium chrysogenum. Additionally, a vinylsulfonyl oxadiazole compound demonstrated appreciable cytotoxic activity on A549 lung carcinoma cells, indicating potential applications in developing antimicrobial and anticancer agents (A. Muralikrishna et al., 2012).
Synthesis and Chemical Properties
The regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes has been reported. This process involves 1-sulfonyl-1,2,3-triazoles reacting with allenes in the presence of a nickel(0) catalyst, producing isopyrroles. These isopyrroles can be converted into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, showcasing the versatility of this compound in organic synthesis (T. Miura et al., 2013).
Potential Inhibitors against Caspase-3
In the context of discovering new therapeutic agents, sixteen disubstituted 1,2,3-triazoles were synthesized using the Huisgen cycloaddition reaction and evaluated as inhibitors against caspase-3. Among these, two compounds demonstrated potent inhibitory activity, suggesting the potential application of 1,2,3-triazoles in designing inhibitors for caspase-3, an enzyme involved in apoptosis. This could pave the way for the development of new therapeutic agents targeting apoptosis-related diseases (Yang Jiang & Trond Vidar Hansen, 2011).
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-12-2-1-3-14(8-12)23(21,22)19-7-6-13(9-19)20-10-15(17-18-20)11-4-5-11/h1-3,8,10-11,13H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFYKFSYYCGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
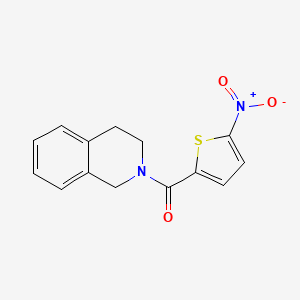

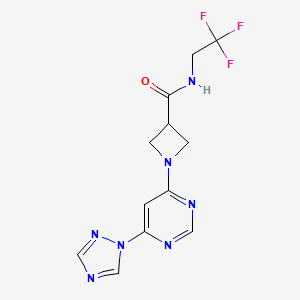
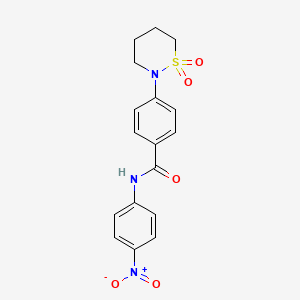
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)
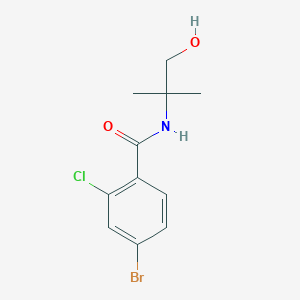

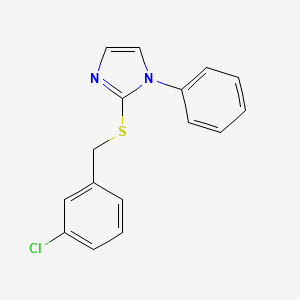
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)
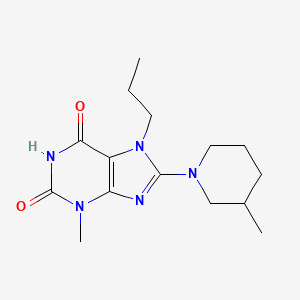
![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)
![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)
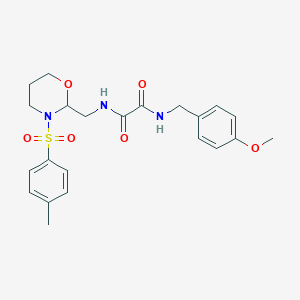
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)
